molecular formula C17H18N2OS B2434075 1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole CAS No. 1207024-26-7

1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole

Cat. No.: B2434075
CAS No.: 1207024-26-7
M. Wt: 298.4
InChI Key: YPDVOATUHBCLQQ-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is a heterocyclic compound that features a furan ring, an imidazole ring, and a phenyl group

Mechanism of Action

Preparation Methods

The synthesis of 1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.

    Addition of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group with isopropylthiol.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole include other heterocyclic compounds with imidazole or furan rings, such as:

    1-(furan-2-ylmethyl)-2-phenyl-1H-imidazole: Lacks the isopropylthio group, which may affect its reactivity and biological activity.

    2-(isopropylthio)-5-phenyl-1H-imidazole:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-phenyl-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13(2)21-17-18-11-16(14-7-4-3-5-8-14)19(17)12-15-9-6-10-20-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDVOATUHBCLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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